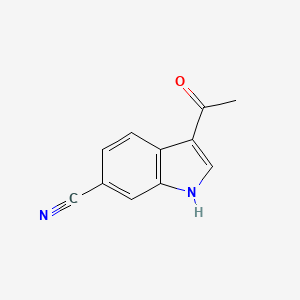
3-acetyl-1H-indole-6-carbonitrile
説明
3-acetyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a powder in physical form .
Synthesis Analysis
Indole derivatives, such as 3-acetyl-1H-indole-6-carbonitrile, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of 3-acetyl-1H-indole-6-carbonitrile is characterized by its molecular weight of 184.2 . More detailed information about its molecular structure would require specific analytical techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the current context.Chemical Reactions Analysis
Indole derivatives, including 3-acetyl-1H-indole-6-carbonitrile, are known to participate in a variety of chemical reactions . They are particularly useful in multicomponent reactions (MCRs), which are one-step, convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
3-acetyl-1H-indole-6-carbonitrile is a powder in physical form . It has a melting point of 275-276 degrees .科学的研究の応用
-
Synthesis of Active Molecules
- Field : Organic Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives, which are related to 3-acetyl-1H-indole-6-carbonitrile, are essential and efficient chemical precursors for generating biologically active structures .
- Method : These compounds are used in multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results : This method is generally high-yielding, operationally friendly, time- and cost-effective .
-
Preparation of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Method : The synthesis involves combining 3-(cyanoacetyl)-indoles with an arylaldehyde and urea in the presence of PEG-400 and a catalytic amount of thiazolium anions .
- Results : This method leads to the preparation of a wide variety of new 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4 tetrahydropyrimidine-5-carbonitriles .
-
Synthesis of Biologically Active Indoles
- Field : Biochemistry
- Application : Indole-3-carbonitrile is used as a synthesis reagent for the preparation of biologically active indoles .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of these syntheses are biologically active indoles .
-
Antioxidant Activity
- Field : Biochemistry
- Application : Indole derivatives have shown significant antioxidant activity .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of these applications are indole derivatives with antioxidant properties .
-
Antibiotic Activity
- Field : Pharmacology
- Application : Some indole derivatives have demonstrated antibiotic properties .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of these applications are indole derivatives with antibiotic properties .
-
Anti-inflammatory Activity
- Field : Pharmacology
- Application : Indole derivatives have shown anti-inflammatory activity .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of these applications are indole derivatives with anti-inflammatory properties .
-
Antiviral Activity
- Field : Pharmacology
- Application : Some indole derivatives have demonstrated antiviral properties .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of these applications are indole derivatives with antiviral properties .
-
Anticancer Activity
-
Antimicrobial Activity
- Field : Microbiology
- Application : Some indole derivatives have demonstrated antimicrobial properties .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of these applications are indole derivatives with antimicrobial properties .
-
Antitubercular Activity
-
Antidiabetic Activity
- Field : Endocrinology
- Application : Some indole derivatives have demonstrated antidiabetic properties .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of these applications are indole derivatives with antidiabetic properties .
-
Antimalarial Activity
Safety And Hazards
The safety information available indicates that 3-acetyl-1H-indole-6-carbonitrile is associated with some hazards. The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
将来の方向性
Indole derivatives, including 3-acetyl-1H-indole-6-carbonitrile, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, they present a promising area for future research and development in medicinal and pharmaceutical chemistry .
特性
IUPAC Name |
3-acetyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-4-8(5-12)2-3-9(10)11/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGVUXDVCKDSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300905 | |
| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-1H-indole-6-carbonitrile | |
CAS RN |
83783-34-0 | |
| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



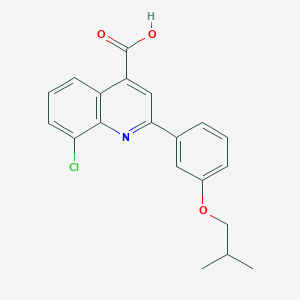
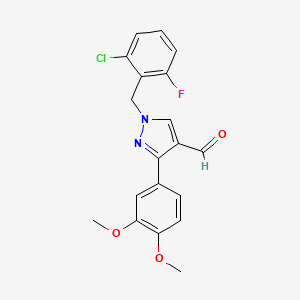
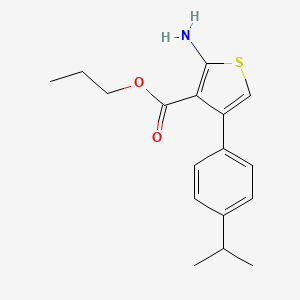
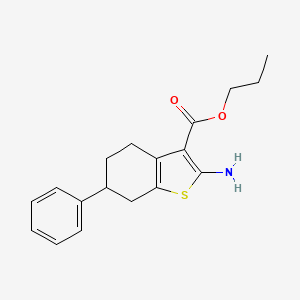
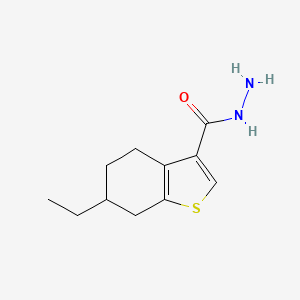
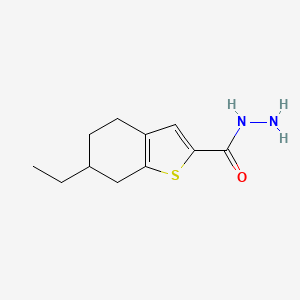
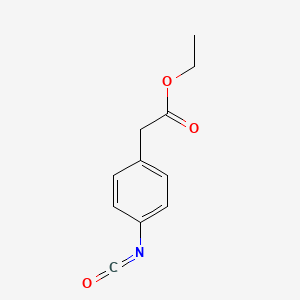
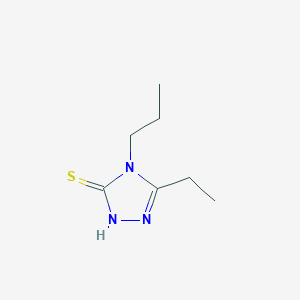
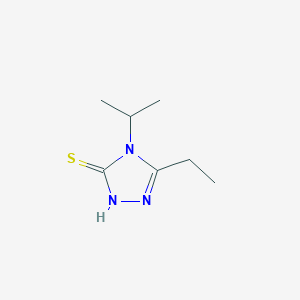
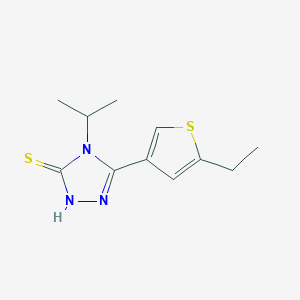

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)